7-Amino-5-(3,4-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile 7-Amino-5-(3,4-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC13355852
InChI: InChI=1S/C18H17N5O4/c1-22-16-14(17(24)23(2)18(22)25)13(10(8-19)15(20)21-16)9-5-6-11(26-3)12(7-9)27-4/h5-7H,1-4H3,(H2,20,21)
SMILES: CN1C2=C(C(=C(C(=N2)N)C#N)C3=CC(=C(C=C3)OC)OC)C(=O)N(C1=O)C
Molecular Formula: C18H17N5O4
Molecular Weight: 367.4 g/mol

7-Amino-5-(3,4-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile

CAS No.:

Cat. No.: VC13355852

Molecular Formula: C18H17N5O4

Molecular Weight: 367.4 g/mol

* For research use only. Not for human or veterinary use.

7-Amino-5-(3,4-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile -

Specification

Molecular Formula C18H17N5O4
Molecular Weight 367.4 g/mol
IUPAC Name 7-amino-5-(3,4-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carbonitrile
Standard InChI InChI=1S/C18H17N5O4/c1-22-16-14(17(24)23(2)18(22)25)13(10(8-19)15(20)21-16)9-5-6-11(26-3)12(7-9)27-4/h5-7H,1-4H3,(H2,20,21)
Standard InChI Key VDWISSWJGBBIDS-UHFFFAOYSA-N
SMILES CN1C2=C(C(=C(C(=N2)N)C#N)C3=CC(=C(C=C3)OC)OC)C(=O)N(C1=O)C
Canonical SMILES CN1C2=C(C(=C(C(=N2)N)C#N)C3=CC(=C(C=C3)OC)OC)C(=O)N(C1=O)C

Introduction

Structural and Molecular Characteristics

7-Amino-5-(3,4-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile (molecular formula: C₁₈H₁₇N₅O₄; molecular weight: 367.4 g/mol) features a tetracyclic framework comprising a pyrido[2,3-d]pyrimidine core (Figure 1). The 3,4-dimethoxyphenyl substituent at position 5 and the nitrile group at position 6 contribute to its structural uniqueness, while the 1,3-dimethyluracil moiety enhances stability. This architecture aligns with derivatives known for intermolecular interactions critical to biological targeting .

Table 1: Molecular and Physicochemical Properties

PropertyValue
Molecular FormulaC₁₈H₁₇N₅O₄
Molecular Weight367.4 g/mol
CAS NumberPending (VCID: VC13355852)
AppearanceCrystalline solid
Melting Point>300°C

Synthetic Methodology

Workup and Purification

Post-reaction, the product precipitates upon cooling, is filtered, and washed with cold ethanol to remove residual catalyst. Column chromatography (silica gel, ethyl acetate/hexane) further purifies the compound, achieving >95% purity .

Spectroscopic Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR analysis (Figure 2) reveals:

  • NH₂ Stretch: 3300–3210 cm⁻¹ (broad, amino group).

  • C≡N Stretch: 2200 cm⁻¹ (sharp, nitrile).

  • C=O Stretch: 1716 cm⁻¹ and 1651 cm⁻¹ (uracil carbonyls) .

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (500 MHz, DMSO-d₆):

  • δ 3.09 ppm (s, 3H, N-CH₃).

  • δ 3.52 ppm (s, 3H, N-CH₃).

  • δ 6.80–7.40 ppm (m, 5H, aromatic and NH₂).

  • δ 7.85 ppm (m, 1H, aromatic) .

¹³C NMR (125 MHz, DMSO-d₆):

  • δ 27.65 ppm (N-CH₃).

  • δ 115.30 ppm (C≡N).

  • δ 150.88–160.24 ppm (C=O and aromatic carbons) .

Mass Spectrometry

High-resolution ESI-MS confirms the molecular ion peak at m/z 367.4 [M+H]⁺, consistent with the molecular formula.

Derivative SubstituentActivity (IC₅₀)
4-NitrophenylAnticancer (12 µM, MCF-7)
4-FluorophenylAntibacterial (8 µg/mL, E. coli)
3,4-Dimethoxyphenyl (This compound)Pending evaluation

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